

A Researcher's Guide to Antibody Cross-Reactivity: Human vs. Bacterial Lon Protease

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For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comparative overview of commercially available antibodies for human (LONP1) and bacterial Lon proteases, alongside detailed protocols to empower researchers to conduct their own cross-reactivity assessments.

While human mitochondrial Lon protease (LONP1) and its bacterial counterparts share structural and functional similarities, significant differences in their amino acid sequences and substrate specificities exist. This divergence suggests that antibodies raised against one are unlikely to exhibit strong cross-reactivity with the other, a critical consideration for the specificity and validity of experimental results. To date, a comprehensive, publicly available dataset quantitatively comparing the cross-reactivity of a single antibody against both human and bacterial Lon protease is not readily available.

This guide aims to bridge this gap by providing a curated list of commercially available antibodies and standardized, detailed experimental protocols for Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) that researchers can utilize to perform their own head-to-head comparisons.

Commercially Available Antibodies for Human and Bacterial Lon Protease

The following table summarizes key information for a selection of commercially available antibodies. This is not an exhaustive list but provides a starting point for researchers to identify

suitable reagents for their specific needs.

Target	Antibody Name/ID	Host	Clonality	Immunogen	Validated Applications	Supplier
Human LONP1	Anti-LONP1/Lon antibody (ab103809)	Rabbit	Polyclonal	Recombinant Full Length Human LONP1	Western Blot (WB)	Abcam
Human LONP1	LONP1 Polyclonal Antibody (PA5-100020)	Rabbit	Polyclonal	Synthetic peptide from human LONP1	WB, IHC (Paraffin), ICC/IF	Thermo Fisher Scientific
Human LONP1	LONP1 Antibody (HPA002034)	Rabbit	Polyclonal	Recombinant Human LONP1 protein fragment	WB, ICC/IF	Atlas Antibodies
Human LONP1	anti-Homo sapiens (Human) LONP1 Antibody	Rabbit	Polyclonal	Synthetic peptide of Human LONP1	ELISA, WB, IHC	CUSABIO
Bacterial Lon	Rabbit anti-E. Coli LON PROTEASE Polyclonal Antibody	Rabbit	Polyclonal	Purified, recombinant Escherichia coli LON PROTEASE	ELISA	MyBioSource
Bacterial Lon	Anti-LON PROTEASE Antibody, Rabbit PAb	Rabbit	Polyclonal	Recombinant Escherichia coli LON	ELISA	Sino Biological

				PROTEAS		
				E protein		
Bacterial Lon	LON Antibody	Rabbit	Polyclonal	Information not publicly available	ELISA, IHC-p	Biocompar e

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of an antibody against human and bacterial Lon protease, we provide the following detailed protocols for Western Blotting and ELISA.

Western Blot Protocol

Objective: To qualitatively assess the binding of an antibody to human and bacterial Lon protease after separation by size.

Materials:

- Recombinant human LONP1 and bacterial Lon protease
- SDS-PAGE gels
- Transfer buffer
- Nitrocellulose or PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)
- Primary antibody (the antibody to be tested)
- HRP-conjugated secondary antibody
- Tris-buffered saline with Tween-20 (TBST)
- Chemiluminescent substrate

- Imaging system

Procedure:

- Protein Preparation and Electrophoresis:
 - Prepare lysates containing human LONP1 and bacterial Lon, or use purified recombinant proteins.
 - Denature the protein samples by boiling in Laemmli buffer.
 - Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel. Include a protein ladder.
 - Run the gel at a constant voltage until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
 - Confirm successful transfer by staining the membrane with Ponceau S.
- Blocking:
 - Wash the membrane with TBST.
 - Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody in blocking buffer to the recommended concentration.
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- Washing:

- Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
- Secondary Antibody Incubation:
 - Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
- Final Washes and Detection:
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
 - Capture the signal using an imaging system. The presence and intensity of bands corresponding to the molecular weights of human and bacterial Lon will indicate the degree of cross-reactivity.

ELISA (Enzyme-Linked Immunosorbent Assay) Protocol

Objective: To quantitatively measure the binding affinity of an antibody to human and bacterial Lon protease.

Materials:

- High-binding 96-well microplate
- Recombinant human LONP1 and bacterial Lon protease
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Wash buffer (e.g., PBST or TBST)
- Blocking buffer (e.g., 1% BSA in PBST)
- Primary antibody
- HRP-conjugated secondary antibody

- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2N H₂SO₄)
- Microplate reader

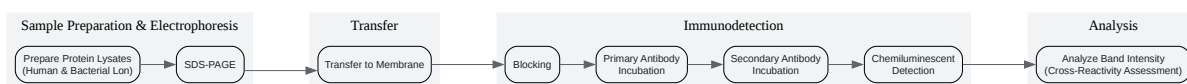
Procedure:

- Antigen Coating:
 - Dilute purified recombinant human LONP1 and bacterial Lon protease in coating buffer to a concentration of 1-10 µg/mL.
 - Add 100 µL of each protein solution to separate wells of the microplate. Include negative control wells with coating buffer only.
 - Incubate overnight at 4°C.
- Blocking:
 - Wash the wells three times with wash buffer.
 - Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
- Primary Antibody Incubation:
 - Wash the wells three times with wash buffer.
 - Prepare serial dilutions of the primary antibody in blocking buffer.
 - Add 100 µL of each dilution to the wells containing human Lon, bacterial Lon, and negative controls.
 - Incubate for 2 hours at room temperature.
- Washing:
 - Wash the wells three times with wash buffer.

- Secondary Antibody Incubation:
 - Add 100 μ L of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
- Detection:
 - Wash the wells five times with wash buffer.
 - Add 100 μ L of TMB substrate to each well and incubate in the dark for 15-30 minutes.
 - Stop the reaction by adding 50 μ L of stop solution.
- Data Analysis:
 - Read the absorbance at 450 nm using a microplate reader.
 - Subtract the background absorbance from the negative control wells.
 - Plot the absorbance values against the antibody concentrations for both human and bacterial Lon to generate binding curves and quantify the degree of cross-reactivity.

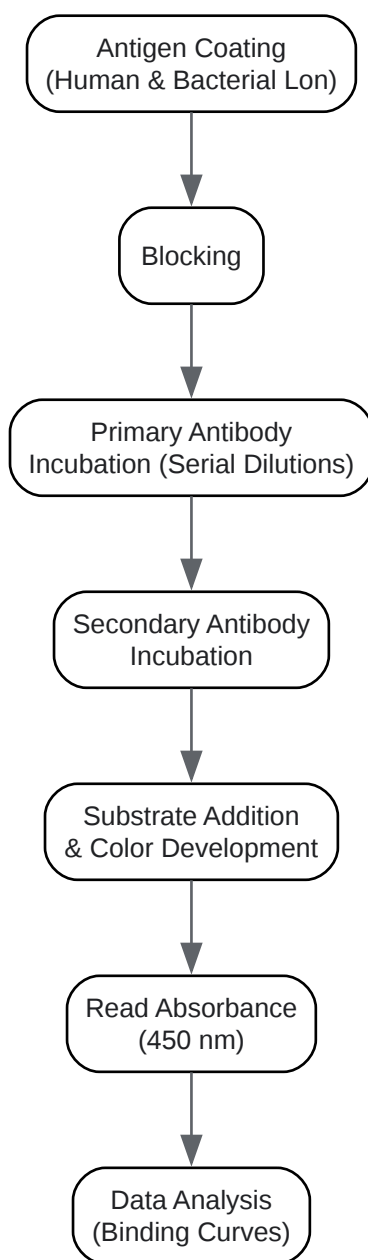
Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for Western Blotting and ELISA.



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Figure 1. Western Blot workflow for assessing antibody cross-reactivity.



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Figure 2. ELISA workflow for quantitative cross-reactivity analysis.

By following these protocols and utilizing the provided information, researchers can confidently assess the cross-reactivity of their antibodies, ensuring the accuracy and reliability of their findings in studies involving human and bacterial Lon proteases.

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